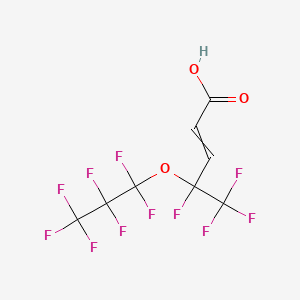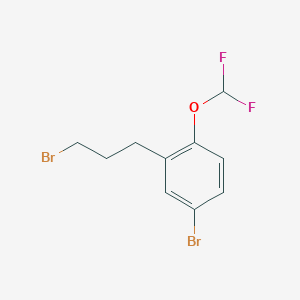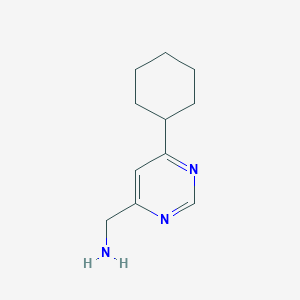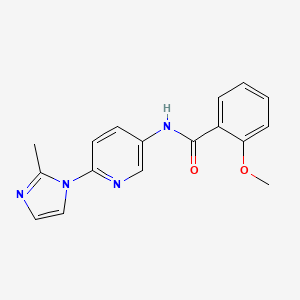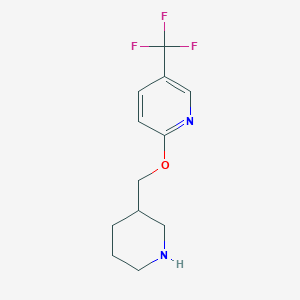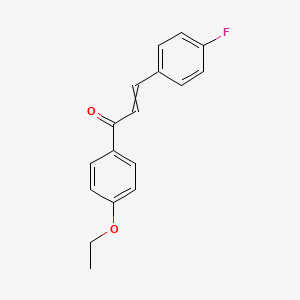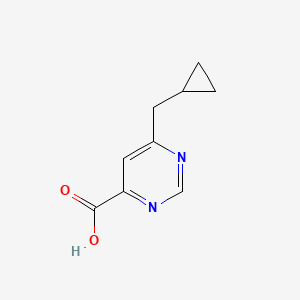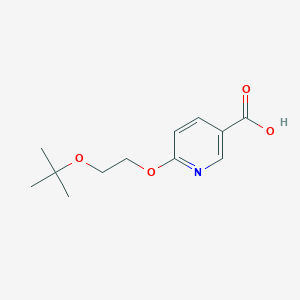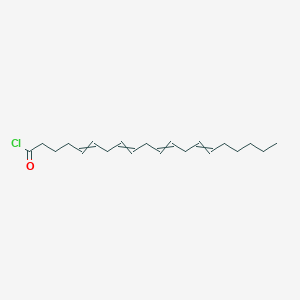
(Z)-2-(furan-2-yl)-N'-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(furan-2-yl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide is an organic compound that features both furan and pyrrole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related fields.
Preparation Methods
The synthesis of (Z)-2-(furan-2-yl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide typically involves the reaction of furan-2-carbaldehyde with 1H-pyrrole-1-carboxamide under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out in a solvent like ethanol. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(Z)-2-(furan-2-yl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the furan or pyrrole rings are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce alcohol or amine derivatives.
Scientific Research Applications
(Z)-2-(furan-2-yl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s structure allows it to interact with biological molecules, making it a subject of study in biochemical research.
Medicine: Research has explored the compound’s potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in the development of materials with specific chemical or physical characteristics.
Mechanism of Action
The mechanism by which (Z)-2-(furan-2-yl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s furan and pyrrole rings allow it to bind to these targets, potentially inhibiting or activating their functions. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
(Z)-2-(furan-2-yl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide can be compared with other compounds that feature furan or pyrrole rings. Similar compounds include:
Furan-2-carboxylic acid: Known for its use in organic synthesis and as a precursor to various pharmaceuticals.
1H-pyrrole-2-carboxamide: Used in the synthesis of heterocyclic compounds with potential biological activity.
The uniqueness of (Z)-2-(furan-2-yl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide lies in its combination of both furan and pyrrole rings, which allows it to participate in a broader range of chemical reactions and interact with a wider variety of molecular targets.
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(furan-2-yl)-N'-hydroxy-2-pyrrol-1-ylethanimidamide |
InChI |
InChI=1S/C10H11N3O2/c11-10(12-14)9(8-4-3-7-15-8)13-5-1-2-6-13/h1-7,9,14H,(H2,11,12) |
InChI Key |
HOSRLCYJOVKNBZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN(C=C1)C(C2=CC=CO2)/C(=N/O)/N |
Canonical SMILES |
C1=CN(C=C1)C(C2=CC=CO2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


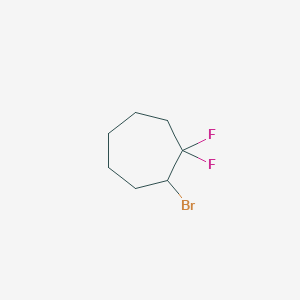

![benzo[d]thiazol-2-yl(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B14873039.png)
